molecular formula C22H19Cl2N3O B8636338 2-Butyl-7,8-bis(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 917969-11-0

2-Butyl-7,8-bis(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B8636338
CAS No.: 917969-11-0
M. Wt: 412.3 g/mol
InChI Key: CWPMFYUQTJOTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-7,8-bis(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C22H19Cl2N3O and its molecular weight is 412.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

917969-11-0

Molecular Formula

C22H19Cl2N3O

Molecular Weight

412.3 g/mol

IUPAC Name

2-butyl-7,8-bis(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C22H19Cl2N3O/c1-2-3-13-27-22(28)26-14-12-19(15-4-8-17(23)9-5-15)20(21(26)25-27)16-6-10-18(24)11-7-16/h4-12,14H,2-3,13H2,1H3

InChI Key

CWPMFYUQTJOTME-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)N2C=CC(=C(C2=N1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of 7,8-bis(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (50 mg, 0.14 mmol) and K2CO3 (40 mg, 0.28 mmol) in DMF (0.47 mL) at 20° C. was added 4-bromobutane (40 mg, 0.28 mmol). The resulting reaction mixture was heated at 80° C. for 30 min. Analysis by HPLC/MS indicated that starting material had been consumed. The reaction mixture was brought to room temperature, diluted with water, and extracted twice with diethyl ether. The combined organic extract was washed with saturated aqueous NaHCO3 solution, then brine, then dried (MgSO4), filtered, and concentrated under reduced pressure. The crude product was purified by reverse phase preparative HPLC (acetonitrile-water-TFA) to isolate the title compound (18 mg, 0.044 mmol) as a light yellow solid. MS: [M+H]+=412.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
0.47 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two

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